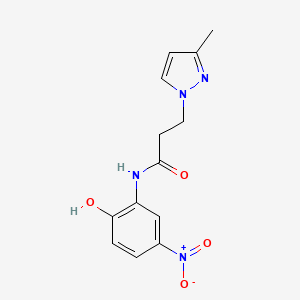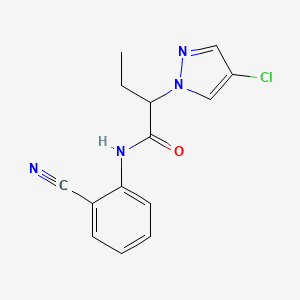![molecular formula C18H16F3N3O2S B10945952 4-methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide CAS No. 7167-25-1](/img/structure/B10945952.png)
4-methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a benzenesulfonamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through a nucleophilic substitution reaction involving 4-methylbenzenesulfonyl chloride and the pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antitumor agent.
Medicine: Explored for its pharmacological properties, including its role as a potential drug candidate.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide
- 4-(Trifluoromethyl)benzylamine
Uniqueness
4-methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
7167-25-1 |
|---|---|
Formule moléculaire |
C18H16F3N3O2S |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
4-methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H16F3N3O2S/c1-13-5-7-17(8-6-13)27(25,26)23-16-10-22-24(12-16)11-14-3-2-4-15(9-14)18(19,20)21/h2-10,12,23H,11H2,1H3 |
Clé InChI |
YTKITEKZQBHXOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10945883.png)
![3-hydroxy-2-[4-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10945890.png)
![2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B10945898.png)

![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B10945911.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10945913.png)

![1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea](/img/structure/B10945921.png)
![(2Z)-3-[4-methoxy-3-(methoxymethyl)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10945922.png)
![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10945925.png)
![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-methylphenyl)thiourea](/img/structure/B10945929.png)
![1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10945932.png)
![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B10945936.png)
